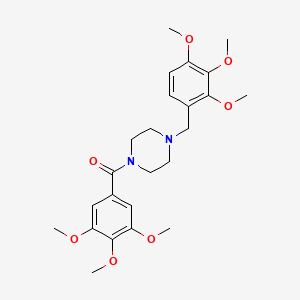![molecular formula C17H23FN2O B5161597 N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide, commonly known as ABT-594, is a potent analgesic compound that has gained significant attention in the field of medicinal chemistry. ABT-594 is a non-opioid compound that acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is known to produce potent analgesia, while exhibiting a low potential for addiction and dependence.
Mécanisme D'action
ABT-594 acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is a potent agonist of alpha-4 beta-2 nicotinic acetylcholine receptors, which are widely distributed throughout the brain and spinal cord. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 produces potent analgesia by activating alpha-4 beta-2 nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound has been shown to reduce pain sensitivity in animal models of pain, while exhibiting a low potential for addiction and dependence. ABT-594 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-594 is a potent analgesic compound that has been extensively studied for its potential use in the treatment of pain and addiction. The compound exhibits a low potential for addiction and dependence, making it an attractive alternative to opioid analgesics. However, the synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry. Additionally, the compound is not currently approved for use in humans, and further research is needed to determine its safety and efficacy.
Orientations Futures
1. Further studies are needed to determine the safety and efficacy of ABT-594 in humans.
2. Studies are needed to determine the potential use of ABT-594 in the treatment of addiction and dependence.
3. Research is needed to determine the optimal dosing regimen for ABT-594.
4. Studies are needed to determine the potential use of ABT-594 in combination with other analgesic compounds.
5. Further studies are needed to determine the mechanism of action of ABT-594 in the central and peripheral nervous systems.
Méthodes De Synthèse
The synthesis of ABT-594 involves the reaction of cyclobutanone with 2-fluorobenzylamine to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, ABT-594. The synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
ABT-594 has been extensively studied for its analgesic properties. The compound has been shown to produce potent analgesia in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of addiction and dependence. The compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-9-2-1-5-14(16)11-20-10-4-8-15(12-20)19-17(21)13-6-3-7-13/h1-2,5,9,13,15H,3-4,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAQCIWDRXVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)
![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)
![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)


![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B5161586.png)
![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5161589.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)
